Diflorasone diacetate

概要

説明

ジフロラゾンジ酢酸エステルは、主に局所抗炎症薬および抗痒薬として使用される合成フッ素化コルチコステロイドです。 これは、乾癬やアトピー性皮膚炎などの症状に一般的に処方されています 。 ジフロラゾンジ酢酸エステルは、その高い効力として知られており、米国ではクラスIコルチコステロイドに分類されています 。

準備方法

合成経路と反応条件

合成は通常、コルチコステロイド前駆体から始まり、フッ素化とアセチル化反応を経てジフロラゾンジ酢酸エステルが生成されます 。

工業生産方法

工業的な設定では、ジフロラゾンジ酢酸エステルは、温度、圧力、溶媒の選択などの反応条件が、高収率と純度を確保するために慎重に制御される、大規模化学反応器を使用して製造されます。 最終生成物はその後、局所適用用のクリームまたは軟膏に製剤化されます 。

化学反応の分析

反応の種類

ジフロラゾンジ酢酸エステルは、次のようなさまざまな化学反応を起こします。

酸化: 分子中のヒドロキシル基は、酸化されてケトンを形成する可能性があります。

還元: カルボニル基は、ヒドロキシル基に還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

還元: 水素化アルミニウムリチウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ジフロラゾンジ酢酸エステルの酸化はケトンを生成することができ、還元はヒドロキシル誘導体を生成することができます 。

科学研究の用途

ジフロラゾンジ酢酸エステルは、幅広い科学研究の用途があります。

科学的研究の応用

Treatment of Inflammatory Skin Conditions

Diflorasone diacetate is effective in managing various inflammatory skin disorders, including:

- Psoriasis : Clinical trials have demonstrated its efficacy in treating psoriatic plaques. A study comparing this compound ointment (0.05%) with betamethasone dipropionate showed no significant difference in efficacy between the two treatments after two weeks .

- Eczematous Dermatoses : A study involving 301 patients indicated that once-daily applications of this compound resulted in over 80% of patients reporting good to excellent therapeutic outcomes .

- Nummular Dermatitis : The cream formulation has been successfully applied in treating nummular dermatitis, often prescribed for twice-daily use .

Efficacy in Clinical Trials

Several clinical trials have evaluated the effectiveness of this compound:

- A multicenter clinical trial involving 4,651 patients found that 93% experienced significant improvement or cure of their corticosteroid-sensitive dermatoses after treatment with this compound ointment or cream (0.05%) .

- Another randomized controlled trial highlighted that this compound was fast-acting and highly effective compared to other superpotent topical glucocorticosteroids .

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been documented:

- Local Reactions : Transient burning and stinging sensations were reported by some patients during treatment .

- Systemic Absorption : Studies indicate that prolonged use can lead to adrenal suppression, particularly at higher doses . It is recommended to limit treatment duration to two consecutive weeks to mitigate these risks.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other corticosteroids in clinical studies:

Case Study 1: Eczematous Dermatoses

In a clinical evaluation involving 301 patients with eczematous lesions, the application of this compound cream resulted in significant improvement across various severity classifications. The majority rated their treatment experience positively, indicating high satisfaction levels with the therapy .

Case Study 2: Psoriasis Treatment

A double-blind study compared this compound with flurandrenolide tape for treating psoriasis. While both treatments were effective, flurandrenolide showed slightly superior results in terms of patient-reported outcomes after one week .

作用機序

これらのタンパク質は、プロスタグランジンやロイコトリエンなどの強力な炎症メディエーターの前駆体であるアラキドン酸の放出を阻害します 。 ジフロラゾンジ酢酸エステルは、これらの炎症メディエーターのレベルを低下させることにより、炎症、痒み、赤みを効果的に軽減します 。

類似の化合物との比較

類似の化合物

- ベタメタゾンジプロピオン酸エステル

- クロベタゾールプロピオン酸エステル

- フルオシノロンアセトニド

比較

ジフロラゾンジ酢酸エステルは、その高い効力と特定のフッ素化パターンによって独特で、抗炎症作用と抗痒作用を強化しています 。 ベタメタゾンジプロピオン酸エステルやクロベタゾールプロピオン酸エステルなどの他のコルチコステロイドと比較して、ジフロラゾンジ酢酸エステルは、その強力な効果のため、重度の炎症性疾患に好まれます 。

類似化合物との比較

Similar Compounds

- Betamethasone dipropionate

- Clobetasol propionate

- Fluocinonide

Comparison

Diflorasone diacetate is unique due to its high potency and specific fluorination pattern, which enhances its anti-inflammatory and anti-itching properties . Compared to other corticosteroids like betamethasone dipropionate and clobetasol propionate, this compound is often preferred for severe inflammatory conditions due to its stronger effects .

生物活性

Diflorasone diacetate is a potent topical corticosteroid primarily used in dermatological treatments for various skin conditions. This article provides an in-depth examination of its biological activity, including its mechanisms, efficacy in clinical studies, and comparative analysis with other corticosteroids.

Overview of this compound

This compound, marketed under names such as Psorcon and Florone, is classified as a superpotent corticosteroid. It exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties, making it effective for treating inflammatory skin disorders like psoriasis and atopic dermatitis. The compound is available in formulations such as creams and ointments at a concentration of 0.05% .

The precise mechanism by which this compound exerts its anti-inflammatory effects is not fully understood. However, it is believed to act through the induction of phospholipase A2 inhibitory proteins, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, its vasoconstrictive properties contribute to reducing erythema and edema associated with inflammatory skin conditions.

Comparative Studies

This compound has been evaluated against other high-potency corticosteroids in various clinical trials:

- Vs. Fluocinonide : A double-blind study involving 384 patients demonstrated that 0.05% this compound cream was equally effective as 0.05% fluocinonide cream for treating psoriasis and atopic dermatitis lesions .

- Vs. Betamethasone Dipropionate : In a randomized trial comparing 0.05% this compound ointment with betamethasone dipropionate ointment, both treatments showed similar efficacy in reducing symptoms of moderate to severe plaque-type psoriasis over two weeks .

- Vs. Clobetasol Propionate : Another study indicated that this compound was comparable to clobetasol propionate in terms of patient satisfaction and clinical outcomes .

Clinical Efficacy Data

Side Effects and Tolerability

Common side effects associated with this compound include transient burning or stinging sensations upon application. Serious adverse effects such as skin atrophy or striae are more likely with prolonged use or occlusive dressings . In a multicenter clinical trial involving over 4,600 patients, approximately 93% reported significant improvement or cure from corticosteroid-sensitive dermatoses after treatment with this compound .

Case Study: Atopic Dermatitis Management

A notable case involved a 9-year-old boy with chronic atopic dermatitis who experienced significant flares despite conventional therapies. Treatment with this compound resulted in substantial improvement of his skin condition, highlighting its effectiveness in managing severe eczema cases when used appropriately .

特性

IUPAC Name |

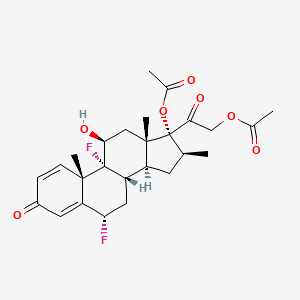

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLHFUVNSFZPJ-JOYXJVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045646 | |

| Record name | Diflorasone diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33564-31-7 | |

| Record name | Diflorasone diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33564-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflorasone diacetate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033564317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflorasone diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diflorasone di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLORASONE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W2J09SCWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。